molecular formula C20H21N3O2 B2419148 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide CAS No. 904272-47-5

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide

Cat. No.: B2419148
CAS No.: 904272-47-5
M. Wt: 335.407
InChI Key: KXGCPLYXRZEVAH-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Properties

IUPAC Name

3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13(2)12-19(24)22-15-8-10-16(11-9-15)23-14(3)21-18-7-5-4-6-17(18)20(23)25/h4-11,13H,12H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGCPLYXRZEVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with viral proteins, contributing to its anti-HIV effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is unique due to its specific structural features, such as the butanamide side chain and the substituted phenyl group. These features contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

3-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a quinazolinone moiety, suggests potential applications in treating various diseases, including cancer and bacterial infections.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H20N2O2C_{17}H_{20}N_{2}O_{2}. The presence of the quinazolinone structure is notable for its biological relevance, especially in drug design due to its ability to interact with multiple biological targets.

PropertyValue
Molecular FormulaC17H20N2O2C_{17}H_{20}N_{2}O_{2}
Molecular Weight284.36 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways.

  • Antibacterial Activity : The compound's sulfonamide group may mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This structural similarity allows it to inhibit dihydropteroate synthase, an enzyme crucial for bacterial growth, thereby exhibiting antibacterial properties.
  • Anticancer Activity : Quinazolinone derivatives have been reported to exhibit anticancer properties through mechanisms that involve the modulation of cell proliferation pathways and apoptosis. The interaction with various molecular targets involved in cancer progression makes this compound a candidate for further research in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antibacterial Efficacy : A recent study demonstrated that derivatives of quinazolinones showed significant inhibition against Gram-positive bacteria at concentrations as low as 10 µM. The study suggested that modifications in the side chains could enhance antibacterial potency.
  • Anticancer Screening : Another research effort evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that certain structural modifications led to increased apoptosis in cancer cells, highlighting the potential of this compound as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameAntibacterial ActivityAnticancer ActivityNotes
This compoundModerateHighExhibits dual activity
4-Ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-sulfonamideHighModerateStronger antibacterial effects
N-(4-Acetyl-3-methyl-1-phenyl)-N-methylbenzamideLowHighMore selective towards cancer cells

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